AM-8553
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Overview
Description
AM-8553 is a complex organic compound characterized by its unique stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AM-8553 typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the piperidine ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of chlorophenyl groups: This can be achieved through electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Hydroxylation and methylation: These functional groups are introduced through selective oxidation and alkylation reactions.
Formation of the acetic acid moiety: This is typically done through carboxylation reactions using carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted piperidines, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, AM-8553 is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of stereochemistry on biological activity. Its various functional groups make it a valuable tool for probing enzyme-substrate interactions and receptor binding.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structural features may impart specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of AM-8553 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its targets. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Chloro-2-hydroxybutanoic acid: This compound shares similar functional groups but has a different core structure.
(3R,4S)-3,4-Dimethylhexane: This compound has a similar stereochemistry but lacks the functional groups present in AM-8553.
Uniqueness
The uniqueness of this compound lies in its combination of stereochemistry and functional groups. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C25H29Cl2NO4 |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
2-[(3R,5R,6S)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2S,3S)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid |
InChI |
InChI=1S/C25H29Cl2NO4/c1-4-21(15(2)29)28-23(16-8-10-18(26)11-9-16)20(17-6-5-7-19(27)12-17)13-25(3,24(28)32)14-22(30)31/h5-12,15,20-21,23,29H,4,13-14H2,1-3H3,(H,30,31)/t15-,20+,21-,23+,25+/m0/s1 |
InChI Key |
YUALYRLIFVPOHL-VPLUBSIMSA-N |
Isomeric SMILES |
CC[C@@H]([C@H](C)O)N1[C@@H]([C@H](C[C@](C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCC(C(C)O)N1C(C(CC(C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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